N-{4-[(difluoromethyl)sulfanyl]phenyl}thiophene-2-carboxamide
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Overview
Description
N-{4-[(difluoromethyl)sulfanyl]phenyl}thiophene-2-carboxamide is a chemical compound that features a thiophene ring and a difluoromethylsulfanyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis or the Gewald reaction.
Introduction of the Difluoromethylsulfanyl Group:
Coupling Reactions: The final step involves coupling the thiophene ring with the difluoromethylsulfanyl-substituted phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes to achieve high yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(difluoromethyl)sulfanyl]phenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution can be achieved using nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{4-[(difluoromethyl)sulfanyl]phenyl}thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study biological processes and
Properties
Molecular Formula |
C12H9F2NOS2 |
---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H9F2NOS2/c13-12(14)18-9-5-3-8(4-6-9)15-11(16)10-2-1-7-17-10/h1-7,12H,(H,15,16) |
InChI Key |
CXZXVWWYLIMKCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)SC(F)F |
Origin of Product |
United States |
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